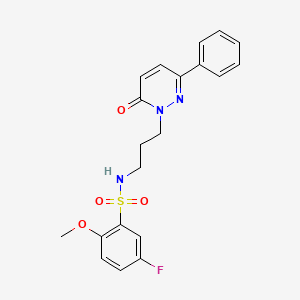

![molecular formula C13H21NO3 B2380449 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole CAS No. 1365570-27-9](/img/structure/B2380449.png)

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxymethyl-2-Boc-hexahydrocyclopenta[c]pyrrole, also known by its IUPAC name tert-butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate , is a compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 . It is a colorless oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

5-Hydroxymethyl-2-Boc-hexahydrocyclopenta[c]pyrrole is a colorless oil . It has a molecular weight of 241.33 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Applications in Organic Chemistry

Palladium-Catalyzed Approaches : Research by Gabriele et al. (2012) demonstrated the use of palladium iodide-catalyzed carbonylative approach for the synthesis of functionalized pyrrole derivatives, including those related to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole. This method allows the creation of complex organic compounds potentially useful in pharmaceuticals and materials science (Gabriele et al., 2012).

Enzymatic Resolution in Synthesis : Schieweck and Altenbach (1998) explored the enzymatic kinetic resolution of pyrrole derivatives, including the synthesis of N-Boc-2-hydroxymethyl-2,5-dihydropyrrole. This research highlights the potential for using enzymatic methods in the synthesis of complex organic molecules, possibly including 5-Hydroxymethyl derivatives (Schieweck & Altenbach, 1998).

Conversion to Other Chemicals

- Conversion of Carbohydrates into Pyrrole Derivatives : Adhikary et al. (2015) developed a method for converting carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, which can be further processed into various pyrrole-fused compounds. This research indicates potential pathways for the conversion of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole into other valuable chemicals (Adhikary et al., 2015).

Novel Methodologies and Chemical Transformations

- Development of New Synthetic Pathways : Donohoe and Thomas (2007) worked on the partial reduction of N-Boc pyrroles, providing new routes to disubstituted pyrrolines. This research could offer insights into novel methods for manipulating 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole for various scientific applications (Donohoe & Thomas, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statement associated with it is H302 , which means it is harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Propiedades

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNJMGKDWQLIJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

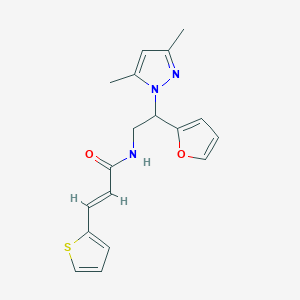

![4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2380366.png)

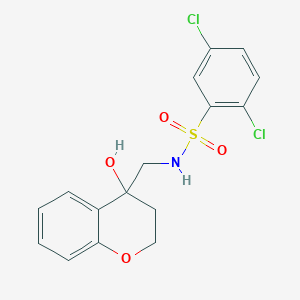

![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)

![7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380375.png)

![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2380376.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2380379.png)

![1-(3-chloro-4-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2380380.png)

![N-{2-[(4-methoxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2380382.png)

![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2380383.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2380384.png)

![2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride](/img/structure/B2380385.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380387.png)